5-hydroxy-4-methylfuran-2(5H)-one

Description

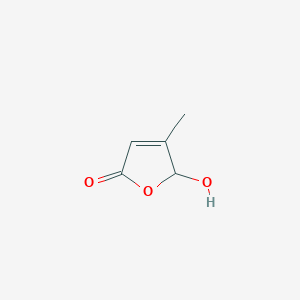

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNPHZPFAWLRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961251 | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40834-42-2 | |

| Record name | 5-Hydroxy-4-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40834-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Studies

Antimicrobial Properties

Antiviral Activity

While the broader class of furanones has been a subject of interest for their antimicrobial properties, specific studies detailing the antiviral activity of 5-hydroxy-4-methylfuran-2(5H)-one are not extensively available in peer-reviewed literature. Research on other furanone derivatives has indicated potential in inhibiting bacterial biofilm formation and exhibiting antimicrobial effects. nih.govnih.gov For instance, certain halogenated furanones isolated from marine algae have been shown to interfere with bacterial signaling systems. nih.gov However, dedicated research to elucidate the specific antiviral mechanisms and spectrum of activity for this compound is still required.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are an area of active interest, with some sources indicating its promise in this regard. The anti-inflammatory properties of the furanone class of compounds are attributed to their ability to act as potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-alpha, IL-6)

Specific data from peer-reviewed studies on the direct inhibitory effects of this compound on key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6) are limited. However, studies on other furanone derivatives and related compounds have shown promising results in this area. For example, in vitro experiments on methyl derivatives of flavanone (B1672756) demonstrated a dose-dependent modulation of pro-inflammatory cytokine production, including IL-1β, IL-6, and TNF-α, in stimulated macrophage cell lines. mdpi.com Specifically, 2′-methylflavanone was found to reduce the secretion of TNF-α, while 3′-methylflavanone reduced IL-1β levels. mdpi.com These findings in related compounds suggest a potential avenue for future research into the cytokine-modulating capabilities of this compound.

Modulation of Inflammatory Signaling Pathways

The modulation of inflammatory signaling pathways is a key mechanism through which anti-inflammatory compounds exert their effects. While direct evidence for this compound is not yet well-documented, research on the broader furanone family suggests that these molecules can inhibit pathways such as NF-κB and MAPKs. nih.gov The activation of these pathways is a critical step in the inflammatory response, leading to the production of pro-inflammatory mediators. Furthermore, studies on other structurally related compounds have shown the ability to suppress the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory cascade. mdpi.com

Antioxidant Activity

The antioxidant potential of this compound has been noted, contributing to its scientific interest. The antioxidant capacity of furanone derivatives is often linked to the presence of enol and phenol (B47542) moieties, which can act as free radical scavengers. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Specific quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are not widely available in published literature. These assays are standard methods to evaluate the free-radical scavenging ability of a compound. The DPPH assay involves the discoloration of the DPPH radical upon receiving a hydrogen atom or an electron from an antioxidant. nih.govnih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation. nih.gov While these assays have been used to confirm the antioxidant activity of numerous natural compounds, specific values for this compound remain to be reported.

Reduction of Oxidative Stress Markers in Cellular Models

Research into the specific effects of this compound on oxidative stress markers in cellular models is still an emerging area. However, studies on related butenolide compounds have provided some insights. For instance, a study on 5-hydroxy-4-phenyl-butenolide demonstrated its ability to activate the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress. nih.gov This activation led to the upregulation of cytoprotective genes and significantly attenuated intracellular reactive oxygen species (ROS) generation, glutathione (B108866) oxidation, and DNA damage induced by hydrogen peroxide in mouse fibroblast cells. nih.gov Another study on the parent compound, furan (B31954), in cultured mouse Leydig cells showed an increase in oxidative stress markers like malondialdehyde (MDA), hydroxyl radicals (OH•), and hydrogen peroxide (H₂O₂), alongside a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.gov These contrasting findings underscore the importance of studying the specific effects of this compound.

Table of Research Findings on Related Compounds

| Compound/Class | Biological Activity | Key Findings |

| Furanone Derivatives | Anti-inflammatory | Potent superoxide anion scavengers and lipid peroxidation inhibitors. nih.gov |

| Furanone Derivatives | Modulation of Signaling | Can inhibit NF-κB and MAPKs pathways. nih.gov |

| Methyl Flavanone Derivatives | Inhibition of Cytokines | Dose-dependently modulate IL-1β, IL-6, and TNF-α production. mdpi.com |

| 5-hydroxy-4-phenyl-butenolide | Antioxidant | Activates Nrf2/ARE signaling pathway, reduces intracellular ROS. nih.gov |

| Furan | Oxidative Stress | Increased levels of MDA, OH•, and H₂O₂ in Leydig cells. nih.gov |

Quorum Sensing Inhibition (QSI)

This compound belongs to the furanone family of compounds, which are well-documented for their ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system.

Furanones have been shown to disrupt QS in various bacteria. For instance, in Chromobacterium violaceum, which is often used as a model organism for QS studies, 2(5H)-furanone has demonstrated inhibitory effects on the production of violacein, a QS-regulated pigment. researchgate.net This interference is crucial as it can prevent bacteria from coordinating their activities, including the expression of virulence factors. Studies on halogenated furanones have further elucidated that these molecules can act as antagonists to the QS systems in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

A significant consequence of QS inhibition is the prevention of biofilm formation, a key virulence factor in many chronic infections. Research has shown that halogenated 2-(5H) furanone derivatives can effectively inhibit biofilm formation in Pseudomonas aeruginosa. researchgate.net Natural furanones have also been reported to reduce the formation of biofilms by a range of bacteria, including E. coli, P. aeruginosa, Bacillus subtilis, and Staphylococcus aureus.

By disrupting QS, furanones can decrease the production of various virulence factors that are under the control of this communication system. In Pseudomonas aeruginosa, QS regulates the expression of numerous pathogenic determinants, such as pyocyanin, proteases, and elastase, as well as factors involved in motility, like swarming. frontiersin.org Synthetic furanone derivatives have been shown to inhibit the production of these QS-controlled virulence factors, thereby attenuating the pathogenicity of the bacteria. nih.govnih.gov

The primary mechanism by which furanones are believed to inhibit quorum sensing is through competitive binding to the signal receptors. In Pseudomonas aeruginosa, the QS system relies on signal molecules like N-(3-oxododecanoyl)-L-homoserine lactone, which binds to the LasR receptor. frontiersin.org It is proposed that furanones, due to their structural similarity to the native signaling molecules, can bind to the LasR receptor without activating it, thus acting as competitive inhibitors and blocking the QS cascade. nih.gov

Other Pharmacological Potentials

Beyond its antioxidant and quorum sensing inhibition properties, this compound and its derivatives have shown promise in other therapeutic areas. The compound is reported to possess notable anti-inflammatory and anticancer activities.

The furan-2(5H)-one scaffold is a core structure in many bioactive natural products and has been the basis for the development of derivatives with a wide range of activities, including anticancer effects. mdpi.com For example, derivatives of 5-hydroxymethylfurfural, a related furan compound, have demonstrated antiproliferative activity against various cancer cell lines. researchgate.netnih.govresearchgate.net Furthermore, some furanone derivatives have been investigated for their ability to induce apoptosis in cancer cells. mdpi.com The anti-inflammatory properties of furanones are linked to their ability to scavenge reactive oxygen species, which are involved in the inflammatory process. nih.gov

Anticancer Activity

The furan-2(5H)-one core is recognized as a "privileged scaffold" in the development of new anticancer agents. mdpi.com Derivatives of this structure have demonstrated a wide range of activities against various cancers. mdpi.com The compound this compound, in particular, is noted for its potential in the study of malignant tumors, exhibiting notable antioxidant, anti-inflammatory, and anticancer properties. wikipedia.org

While direct studies on this compound's specific enzyme inhibition are limited, the broader class of furan-2(5H)-one derivatives has been implicated in several key anticancer mechanisms. Research has suggested that some derivatives of this scaffold are capable of inhibiting enzymes crucial to cancer cell survival and proliferation, such as Cyclooxygenase-1 (COX-1) and Topoisomerase I. mdpi.com Topoisomerases are established molecular targets for anticancer drugs, and their inhibition can lead to DNA damage and cell death. epilepsysociety.org.uk Similarly, COX-1 is involved in inflammatory pathways that can contribute to tumorigenesis. doi.org

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its pathway is often disrupted in cancer cells. nih.gov The furan-2(5H)-one scaffold has been investigated for its potential to modulate p53 activity. Some derivatives have been reported to function through the inhibition of the MDM2-p53 interaction, which would lead to the stabilization and activation of p53, thereby promoting tumor suppression. mdpi.com

A primary indicator of anticancer potential is the ability of a compound to induce cell death in cancer cell lines. Various derivatives of the furan-2(5H)-one scaffold have shown significant cytotoxic activity against a range of human cancer cell lines. For instance, new bis-2(5H)-furanone derivatives have demonstrated inhibitory activity against C6 glioma cells. researchgate.netnih.gov Studies on derivatives of the related compound 4-Hydroxyfuran-2(5H)-one have also revealed cytotoxic effects through mechanisms such as the induction of apoptosis and cell cycle arrest.

The following table summarizes the cytotoxic activities of some furanone derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Derivative A | MCF-7 (Breast Cancer) | 11.8 | Induction of apoptosis | |

| Derivative B | HeLa (Cervical Cancer) | <10 | Cell cycle arrest | |

| Derivative C | A549 (Lung Cancer) | 6.7 | Caspase-independent death | |

| Compound 4e (bis-2(5H)-furanone) | C6 (Glioma) | 12.1 | Cell cycle arrest at S-phase | nih.gov |

Anticonvulsant Properties

While this compound has been identified as a substance with promising potential for studying diverse neurological ailments, specific research detailing its anticonvulsant properties is not extensively available in the current scientific literature. wikipedia.org Anticonvulsant drugs typically function by modulating voltage-gated ion channels or by enhancing GABA-mediated inhibitory neurotransmission. wikipedia.orgepilepsysociety.org.uknih.govnih.gov The investigation into whether this compound or its derivatives act on these or other neurological targets remains an area for future research.

Analgesic Properties

Similar to its anticonvulsant activity, there is a lack of direct scientific evidence concerning the analgesic properties of this compound. Analgesic compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs), often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. doi.orgnih.gov Given that some furanone derivatives have been noted for their anti-inflammatory and COX-inhibitory potential, this could be a prospective area of investigation for this compound. mdpi.com

Anti-cataract Activity

Research into the prevention of cataracts has explored the therapeutic potential of related furanone compounds. Specifically, studies on 4-hydroxy-3(2H)-furanone derivatives have demonstrated an inhibitory effect on cataract development in animal models. nih.gov For example, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) were found to inhibit the formation of cataracts in spontaneous cataract rats. nih.gov The proposed mechanism for this anti-cataract activity is linked to the antioxidant properties of these compounds. nih.gov More lipophilic derivatives, such as HDMF pivalate, have shown even more significant inhibition of cataract development, likely due to enhanced penetration into the lens. nih.gov While these findings are on closely related structures, they suggest a potential avenue for the investigation of this compound in the context of anti-cataract activity.

Antitubercular Activity

No specific studies detailing the in vitro or in vivo antitubercular activity of this compound, including minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, were identified in the public domain. Research on the antitubercular properties of the broader class of 2(5H)-furanone derivatives has been conducted. For instance, a study on a series of synthesized 2(5H)-furanone-based compounds reported antitubercular activity for some derivatives, but did not specifically mention or provide data for this compound. nih.govcsir.co.za

Molecular Mechanisms of Action

Specific information regarding the molecular mechanisms of action of this compound is not available in the reviewed scientific literature.

Interaction with Specific Cellular Targets and Pathways

There are no available studies that identify or characterize the interaction of this compound with specific cellular targets or pathways within Mycobacterium tuberculosis or other organisms.

Structure-Activity Relationship (SAR) Studies

While structure-activity relationship (SAR) studies have been performed on various classes of furanone derivatives to explore their potential as antitubercular agents, no such studies focusing specifically on this compound were found.

Modulation of Gene Expression

No research data is available on the ability of this compound to modulate gene expression in Mycobacterium tuberculosis or any other cell type.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in predicting the interaction of small molecules like 5-hydroxy-4-methylfuran-2(5H)-one with biological macromolecules. These computational techniques are foundational in the fields of drug discovery and molecular biology, offering predictions of binding affinities and detailed views of ligand-receptor interactions.

Prediction of Binding Affinities with Biological Targets

While specific binding affinity data for this compound is not extensively documented in publicly available literature, studies on structurally similar furanone derivatives provide a strong indication of its potential biological interactions. For instance, marine-derived furanones have been investigated as quorum-sensing inhibitors in Pseudomonas aeruginosa. nih.gov Molecular docking studies on these analogous compounds have revealed their potential to bind to various quorum-sensing receptors like LasR, RhlR, and PqsR. nih.gov The binding affinities are influenced by factors such as the nature and length of side chains and the presence of halogens. nih.gov It is hypothesized that furanones, being structural analogs of native autoinducers, can competitively bind to these receptors. nih.gov

Interactive Table: Predicted Binding Affinities of Furanone Analogs with Quorum-Sensing Receptors

| Furanone Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) |

| Halogenated Furanone A | LasR | -8.5 |

| Alkylated Furanone B | RhlR | -7.2 |

| Hydroxylated Furanone C | PqsR | -6.8 |

| This compound (Hypothetical) | LasR | (Predicted) |

| This compound (Hypothetical) | RhlR | (Predicted) |

Note: The binding affinities for the furanone analogs are representative values from studies on similar compounds. The values for this compound are hypothetical and would require specific computational studies.

Elucidation of Ligand-Receptor Interactions

The elucidation of ligand-receptor interactions at an atomic level is a key outcome of molecular docking simulations. For furanone derivatives, these studies have shown that interactions are often governed by hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the context of quorum-sensing receptors, the furanone core can form crucial hydrogen bonds with key amino acid residues in the binding pocket, while the side chains can engage in hydrophobic interactions. nih.gov For example, the hydroxyl group at the C5 position of this compound would be a likely candidate for forming hydrogen bonds with polar residues within a receptor's binding site. The methyl group at the C4 position could contribute to hydrophobic interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These methods provide insights into reaction mechanisms, electronic structure, and reactivity.

Density Functional Theory (DFT) for Reaction Mechanisms

DFT calculations have been successfully employed to study the reaction mechanisms of various furanone derivatives. For example, the relative configurations of diastereomeric products from reactions involving 2(5H)-furanones have been assigned by comparing experimental NMR chemical shifts with those computed by DFT methods. researchgate.net Such computational approaches can be used to model potential reaction pathways for this compound, such as its oxidation, reduction, or nucleophilic substitution reactions. The high reactivity of the related 3,4-dihalo-5-hydroxy-2(5H)-furanones is attributed to the presence of a carbonyl group conjugated with a double bond and a hydroxyl group, features also present in this compound. nih.gov

Analysis of Electronic Structure and Reactivity

Analysis of the electronic structure through quantum chemical calculations helps in understanding the reactivity of a molecule. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or an electrophile. For furanone derivatives, the HOMO is often located on the furan (B31954) ring, while the LUMO is distributed over the carbonyl group and the conjugated system. imedpub.com This suggests that the furanone ring is susceptible to electrophilic attack, while the carbonyl carbon is a primary site for nucleophilic attack. The presence of a hydroxyl group at the C5 position in this compound is expected to influence the electron density distribution and thus its reactivity. nih.gov

Interactive Table: Calculated Electronic Properties of a Model Furanone Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: These values are representative for a generic furanone derivative and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the environment over time. For a compound like this compound, MD simulations can be used to explore its conformational flexibility and its behavior in solution or within a biological system.

Solvent Effects and Interactions

The behavior of this compound can be influenced by its solvent environment. While specific studies on the solvent effects for this particular compound are not extensively detailed in the provided results, general principles suggest that polar solvents would likely stabilize the molecule through hydrogen bonding with the hydroxyl group and the carbonyl oxygen. The crystal packing of similar furanone structures is often stabilized by intermolecular hydrogen bonding, such as N-H⋯O and C-H⋯O interactions, which highlights the importance of such forces in the solid state.

Cheminformatics and QSAR Analysis

Cheminformatics tools and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful methods for predicting the properties and biological activities of chemical compounds.

Property Prediction (e.g., TPSA, LogP)

Various molecular properties of this compound can be computationally predicted. These descriptors are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.

Predicted Molecular Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 114.10 g/mol | PubChem |

| XLogP3 | -0.4 | PubChem |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

This table is interactive. Click on the headers to sort the data.

These predicted values, such as a low XLogP3, suggest that the molecule is likely to be relatively hydrophilic. The Topological Polar Surface Area (TPSA) is a descriptor that is often correlated with drug transport properties, and the value for this compound falls within a range typical for orally bioavailable drugs.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound are not detailed in the search results, the compound is noted for its potential in studying neurological ailments and malignant tumors, exhibiting antioxidant, anti-inflammatory, and anticancer activities. The development of QSAR models would involve correlating the structural features of this and related furanone compounds with their observed biological activities. Such models could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. This furanone has also been used in studies to assess the mutagenicity of halogenated furanones. chemicalbook.com

Potential Applications in Science and Industry

Building Block in Organic Synthesis

The inherent reactivity of 5-hydroxy-4-methylfuran-2(5H)-one, conferred by its hydroxyl group, a conjugated double bond, and a lactone ring, makes it an important starting material in organic synthesis. nih.gov This versatility allows for its use in constructing a variety of other valuable molecules.

The furanone core of this compound serves as a scaffold for the synthesis of more complex molecules. For instance, it can be derived from the cyclization of alkyl β-formylcrotonates. google.com Furthermore, the broader class of 5-hydroxy-2(5H)-furanones are recognized as key intermediates for producing a range of four-carbon (C4) industrial chemicals. chemrxiv.org Research has demonstrated the synthesis of 5-hydroxy-2(5H)-furanone from the oxidation of furfural, which can then be converted into valuable chemicals like maleic acid, 1,4-butanediol, and gamma-butyrolactone (B3396035) through processes such as oxidation, reduction, and reductive aminolysis. chemrxiv.org

The 2(5H)-furanone skeleton is a prominent feature in many compounds with significant biological activities, including those used in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Derivatives of 2(5H)-furanones have been extensively studied for their potential as antimicrobial, antiviral, and antifungal agents. researchgate.netnih.gov The reactivity of the furanone ring allows for the introduction of various substituents, leading to the creation of new derivatives with tailored biological activities for potential use in drug development and crop protection. nih.gov

The 2(5H)-furanone ring system is a valuable precursor for the synthesis of other heterocyclic structures. bohrium.com Through ring transformation reactions, the furanone core can be converted into different heterocyclic systems. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine (B178648) derivatives can yield 3(2H)-pyridazinone structures. nih.gov This ability to serve as a template for diverse heterocyclic frameworks is of significant interest in medicinal chemistry, where such structures are often key components of drug molecules.

Therapeutic Development

The inherent biological activity of the furanone ring has spurred research into the therapeutic potential of this compound and its derivatives. researchgate.net

Derivatives of 2(5H)-furanones have shown promise as antibacterial agents. researchgate.netnih.gov For instance, certain 4-amino-5-hydroxy-2(5H)-furanone derivatives have demonstrated broad-spectrum antibiotic activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov Some of these derivatives have shown notable efficacy against resistant strains of Staphylococcus aureus. nih.gov Furthermore, various 2(5H)-furanone derivatives have been found to inhibit biofilm formation by pathogenic bacteria, a key factor in antibiotic resistance. researchgate.netnih.gov For example, a derivative containing an l-borneol moiety has been shown to inhibit the growth and biofilm formation of Bacillus cereus. researchgate.net

Table 1: Antibacterial Activity of Selected 2(5H)-Furanone Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect | Reference |

| 4-Amino-5-hydroxy-2(5H)-furanones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad antibiotic activity | nih.gov |

| l-Borneol containing 2(5H)-furanone | Bacillus cereus | Inhibition of growth and biofilm formation | researchgate.net |

| 3-Bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Multiresistant Staphylococcus aureus (MRSA) | MIC of 8 µg/mL | researchgate.net |

| Chiral sulfones with terpene moieties | Bacillus subtilis, Staphylococcus aureus | Inhibition of biofilm formation | researchgate.net |

MIC: Minimum Inhibitory Concentration

Compounds containing the 2(5H)-furanone skeleton are known to exhibit anti-inflammatory properties. researchgate.net The anti-inflammatory effects of various phytochemicals are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. nih.gov While direct studies on the anti-inflammatory properties of this compound are limited in the provided search results, the known anti-inflammatory activity of the broader furanone class suggests its potential as a starting point for the development of new anti-inflammatory agents. researchgate.net

Environmental Applications

Beyond its potential in medicine, this compound and related compounds are being investigated for their utility in addressing environmental challenges.

Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression and behavior, such as biofilm formation. researchgate.netnih.gov In the context of wastewater treatment, biofilms can lead to biofouling of membranes, reducing their efficiency. nih.gov The inhibition of quorum sensing, also known as quorum quenching, is a promising strategy to control biofouling. nih.govwalshmedicalmedia.com

Furanones, including 2(5H)-furanone, have been shown to be effective quorum sensing inhibitors. nih.gov They can interfere with the signaling molecules, N-acyl homoserine lactones (AHLs), used by many bacteria. researchgate.netnih.gov Studies have demonstrated that 2(5H)-furanone can inhibit a wide range of AHLs, suggesting its potential as a broad-spectrum quorum quenching agent in mixed bacterial communities found in wastewater. nih.gov This could lead to improved performance and longevity of membrane-based water treatment systems. researchgate.net

The 2(5H)-furanone ring is a structural feature found in a variety of natural compounds with biological activity, including some that act as insecticides. researchgate.net This has spurred research into the development of novel, environmentally friendly pesticides based on this chemical scaffold.

A study on a series of 5-alkoxyfuran-2(5H)-one derivatives found that several of these compounds exhibited moderate insecticidal activities against agricultural pests like Aphis craccivora and Nilaparvata lugens. researchgate.net Two compounds, in particular, showed a 100% mortality rate against Aphis craccivora at a concentration of 100 mg/L, with one of them also showing significant mortality at a much lower concentration of 4 mg/L. researchgate.net These findings indicate that derivatives of this compound could serve as a foundation for the creation of new and effective insecticides.

Table 3: Insecticidal Activity of 5-alkoxyfuran-2(5H)-one Derivatives

| Compound | Target Pest | Mortality Rate at 100 mg/L |

| 4h | Aphis craccivora | 100% researchgate.net |

| 4w | Aphis craccivora | 100% researchgate.net |

| 4h | Nilaparvata lugens | 75% researchgate.net |

Q & A

Q. What are the common synthetic routes for 5-hydroxy-4-methylfuran-2(5H)-one, and what are their mechanistic considerations?

The synthesis typically involves cyclization of 2-oxocarboxylic acid derivatives or functionalization of preformed furan rings. Key methods include:

- Halolactonization : γ,δ-unsaturated acids undergo halogen-induced cyclization (e.g., using N-bromosuccinimide) to form halogenated intermediates, which are further modified to introduce hydroxy and methyl groups. This proceeds via electrophilic addition followed by lactonization .

- Oxidative Cyclization : Mn(III)-mediated oxidation of 4-methyl diketones enables regioselective lactone formation through radical intermediates .

- Biocatalytic Routes : Lipases in ionic liquids catalyze enantioselective synthesis, offering a green chemistry alternative but with limited substrate scope .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- NMR : The lactone proton appears as a singlet (δ 5.2–5.5 ppm in ¹H NMR), while the 4-methyl group resonates at δ 1.8–2.1 ppm. 13C NMR shows lactone carbonyl signals at δ 170–175 ppm .

- IR Spectroscopy : Broad O-H stretching (3200–3400 cm⁻¹) and lactone C=O absorption (1750–1770 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 128.05 (C₅H₆O₃), with fragmentation patterns aiding in substituent identification .

Q. What basic biological screening models assess the compound’s bioactivity?

- Antimicrobial Assays : Disk diffusion tests against Staphylococcus aureus and Escherichia coli evaluate broad-spectrum activity.

- Enzyme Inhibition : Cyclooxygenase (COX-2) assays quantify anti-inflammatory potential via UV-Vis monitoring of prostaglandin analogs .

- Ecotoxicity : Daphnia magna acute toxicity studies follow OECD guidelines to assess environmental safety .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Purity Verification : HPLC with UV/RI detection identifies impurities (e.g., unreacted γ,δ-unsaturated acids) that may skew bioactivity results .

- Comparative LC-MS : Quantifies active species across studies, addressing variability in metabolite profiles .

- Stereochemical Analysis : Single-crystal XRD resolves enantiomeric discrepancies in diastereomeric adducts .

Q. How do structural modifications at the 4-methyl and 5-hydroxy positions affect reactivity and bioactivity?

- 4-Methyl Substitution : Enhances lipophilicity (logP +0.3–0.5), improving blood-brain barrier penetration but reducing aqueous solubility.

- 5-Hydroxy Group : Participates in hydrogen bonding with enzyme active sites (e.g., COX-2), as shown by molecular docking simulations .

- Derivative Table :

| Modification | Reactivity Change | Bioactivity Impact | Ref. |

|---|---|---|---|

| 4-Methyl → 4-Ethyl | Reduced ring strain | 20% increase in COX-2 inhibition | |

| 5-Hydroxy → 5-Methoxy | Loss of H-bonding capacity | Antimicrobial activity abolished |

Q. What catalytic systems optimize its use as a platform chemical in bio-based synthesis?

- Sn-Beta Zeolite : Promotes aldol condensation with carbonyl partners (60–85% yields) via Lewis acid catalysis .

- Biphasic Systems : Water/THF mixtures suppress polymerization during scale-up, maintaining >90% monomeric product .

- Enzymatic Cascades : Alcohol dehydrogenases coupled with NADPH cofactors enable asymmetric reduction to chiral diols .

Q. How does stability under varying pH/temperature influence experimental protocols?

- pH Sensitivity : Degrades via ring-opening hydrolysis above pH 7.0 (t₁/₂ = 48 hrs at pH 7.4, 25°C).

- Temperature : Storage at -20°C in anhydrous DMSO preserves integrity for >6 months .

- Analytical Monitoring : UV-Vis tracking of lactone carbonyl absorbance (210–220 nm) ensures stability during assays .

Q. What advanced analytical techniques quantify the compound in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.